molecular formula C5H14Cl2N2 B016457 (S)-3-Aminopiperidine dihydrochloride CAS No. 334618-07-4

(S)-3-Aminopiperidine dihydrochloride

Cat. No. B016457
M. Wt: 173.08 g/mol
InChI Key: GGPNYXIOFZLNKW-XRIGFGBMSA-N
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Description

“(S)-3-Aminopiperidine dihydrochloride” is a compound that consists of a 3-aminopiperidine molecule and two hydrochloride ions . The 3-aminopiperidine part of the molecule is a type of organic compound known as an amine, which contains a nitrogen atom . The hydrochloride part of the molecule is an acid salt that results from the reaction of hydrochloric acid with an organic base .

Scientific Research Applications

Synthesis and Applications of Azo Initiators

Scientific Field

Chemical Engineering and Polymer Science

Application Summary

Azo initiators, which are similar in structure to “(S)-3-Aminopiperidine dihydrochloride”, are used in the synthesis of new polymers and hybrid materials in the form of microparticles and nanoparticles .

Methods of Application

The chemical structure of a number of commercially available or easily prepared azo initiators of radical polymerizations enables their covalent immobilization on the surface of the particles .

Results or Outcomes

These azo initiators act as initiators of radical reactions, particularly polymerizations. The paper reports chemical modifications of well-known initiators or variants of syntheses of new types of these compounds .

Antibacterial Activity of Lavender Essential Oil

Scientific Field

Microbiology and Pharmacology

Application Summary

Lavender Essential Oil (LEO), which contains compounds structurally similar to “(S)-3-Aminopiperidine dihydrochloride”, has been studied for its antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains .

Methods of Application

The study involved the use of LEO in combination with Octenidine Dihydrochloride (OCT), a well-known antiseptic, against MRSA strains .

Results or Outcomes

The study found that LEO is an efficient enhancer of the well-known antiseptic OCT against MRSA strains. It potentially influences bacterial permeation by modifying the cell wall structure .

Synthesis of Smart Hydrogels

Scientific Field

Material Science and Bioengineering

Application Summary

Smart hydrogels, which can respond to environmental stimuli such as temperature, pH, light, and electric field, have been synthesized using compounds similar to “(S)-3-Aminopiperidine dihydrochloride”. These hydrogels have found applications in various fields such as drug delivery, tissue engineering, and sensors .

Methods of Application

The synthesis of smart hydrogels involves the polymerization of monomers that contain functional groups similar to those in “(S)-3-Aminopiperidine dihydrochloride”. The resulting hydrogel can change its volume or shape in response to environmental stimuli .

Results or Outcomes

The smart hydrogels have shown promising results in various applications. For instance, in drug delivery, they can release drugs in response to specific stimuli, improving the efficiency of drug delivery. In tissue engineering, they can mimic the natural extracellular matrix, promoting cell growth and tissue regeneration .

Treatment of Wilson’s Disease

Scientific Field

Pharmacology and Medicine

Application Summary

Wilson’s Disease (WD) is a genetic disorder that can be successfully treated with pharmacological agents. The treatment is based on the generation of a negative copper balance. Copper-chelating agents and zinc salts, which have functional groups similar to those in “(S)-3-Aminopiperidine dihydrochloride”, have been demonstrated to be effective in the treatment of WD .

Methods of Application

The treatment involves the administration of copper-chelating agents and zinc salts. These compounds bind to copper, reducing its levels in the body and alleviating the symptoms of WD .

Results or Outcomes

The treatment has been shown to be effective in managing WD, improving the quality of life for patients .

properties

IUPAC Name

(3S)-piperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPNYXIOFZLNKW-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584854
Record name (3S)-Piperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Aminopiperidine dihydrochloride

CAS RN

334618-07-4
Record name (3S)-Piperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 334618-07-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Aminopiperidine dihydrochloride
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(S)-3-Aminopiperidine dihydrochloride
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(S)-3-Aminopiperidine dihydrochloride
Reactant of Route 4
(S)-3-Aminopiperidine dihydrochloride
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(S)-3-Aminopiperidine dihydrochloride
Reactant of Route 6
(S)-3-Aminopiperidine dihydrochloride

Citations

For This Compound
7
Citations
Y Peng, Y Yao, L Li, X Liu, X Zhang… - Chemistry–An Asian …, 2019 - Wiley Online Library
Organic–inorganic lead halides have recently emerged as promising alternatives to conventional optoelectronic materials, considering their intriguing physical properties. However, …
Number of citations: 28 onlinelibrary.wiley.com
MD Smith, SM Blau, KB Chang, TT Tran… - Journal of Solid State …, 2012 - Elsevier
1,4-Bis(3-aminopropyl)piperazine, (R)-3-aminopiperidine and (S)-3-aminopiperidine were used in the syntheses of [C 10 H 26 N 4 ][VO 3 ] 2 ·2H 2 O, [(R)-C 5 H 14 N 2 ][VO 3 ] 2 and [(S)…
Number of citations: 15 www.sciencedirect.com
X Ji, Y Liu, R Li, Z Zhang, X Zhang… - Advanced Optical …, 2023 - Wiley Online Library
Chiral hybrid Cu(I)‐based iodides with d 10 closed shell demonstrate great potential for circularly polarized luminescence (CPL) because of high photoluminescence quantum yield (…
Number of citations: 1 onlinelibrary.wiley.com
Y Peng, X Wang, L Li, H Ye, S Yang… - Advanced Optical …, 2023 - Wiley Online Library
Circularly polarized luminescence (CPL) has recently caught increasing attention owing to its widespread applications from 3D display to quantum‐based optical computation. Among …
Number of citations: 2 onlinelibrary.wiley.com
S Nandi, ANG Reddy, P Reddy, KSK Reddy - J. Pharm. Res. Opin, 2015 - researchgate.net
PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN Page 1 Contents lists available at www.innovativejournal.in JOURNAL OF PHARMACEUTICAL RESEARCH …
Number of citations: 7 www.researchgate.net
ZW Lai, C Li, J Liu, L Kong, X Wen, H Sun - European journal of medicinal …, 2014 - Elsevier
Highly potent DPP-4 inhibitors have been identified by hybrid compound design based on linagliptin and alogliptin. The most promising compound 2h (IC 50 = 0.31 nM) exhibited 8.5-…
Number of citations: 33 www.sciencedirect.com
KH Chang - 2017 - scholarship.tricolib.brynmawr.edu
In contrast to traditional supervised machine learning that takes a set of labeled data and builds a model that best fits the given data, active learning selects instances from which it will …

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